2-methyl-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide
Description
The compound 2-methyl-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide is a thiazolo[3,2-a]pyrimidine derivative characterized by a benzamide substituent at position 6 of the heterocyclic core. Key structural features include:
- A thiazolo[3,2-a]pyrimidine ring system with methyl groups at positions 2, 3, and 5.
- A 5-oxo (keto) group at position 3.
- A 2-methyl-substituted benzamide moiety linked to position 4.
Its structural analogs, however, exhibit diverse activities, including antioxidant and anti-inflammatory effects .
Properties
IUPAC Name |
2-methyl-N-(2,3,7-trimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-9-7-5-6-8-13(9)15(21)19-14-10(2)18-17-20(16(14)22)11(3)12(4)23-17/h5-8H,1-4H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUOQXFCIDYVBPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(N=C3N(C2=O)C(=C(S3)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide typically involves multi-step organic reactions One common method starts with the preparation of the thiazolo[3,2-a]pyrimidine core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydroxide in water or potassium carbonate in DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-methyl-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infections.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-methyl-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparison
The compound is compared to structurally related thiazolo[3,2-a]pyrimidine derivatives (Table 1).
Table 1: Structural Comparison of Thiazolo[3,2-a]Pyrimidine Derivatives
Key Observations :
Physicochemical Properties
Table 2: Physicochemical Properties of Selected Compounds
*logP and solubility are estimated based on substituent effects.
Crystallographic and Hydrogen-Bonding Analysis
- Crystal Systems : Derivatives like ethyl 2-(4-carboxybenzylidene)-7-methyl-3-oxo-5-phenyl-thiazolo[3,2-a]pyrimidine crystallize in triclinic systems (space group P1) with intermolecular hydrogen bonds stabilizing the structure .
- Graph Set Analysis : Hydrogen-bonding networks (e.g., zigzag chains in ) are critical for molecular aggregation and material properties .
Biological Activity
2-methyl-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide is a thiazolopyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a unique structural framework that includes a thiazolo[3,2-a]pyrimidine core, which is known for its potential as an enzyme inhibitor and receptor modulator. The compound's synthesis typically involves multi-step organic reactions that ensure the formation of the desired product with high purity and yield.
Chemical Structure
The molecular formula for this compound is , with a molecular weight of approximately 327.4 g/mol. The structure can be represented as follows:
Antimicrobial Properties
Research indicates that thiazolopyrimidine derivatives exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds demonstrate potent inhibitory effects against various pathogens, including Pseudomonas aeruginosa and Escherichia coli , with minimum inhibitory concentration (MIC) values as low as 0.21 µM for certain derivatives .
Table 1: Antimicrobial Activity of Related Thiazolopyrimidine Compounds
| Compound | Pathogen | MIC (µM) |
|---|---|---|
| 3g | Pseudomonas aeruginosa | 0.21 |
| 3f | Escherichia coli | 0.25 |
| 3c | Micrococcus luteus | 0.30 |
Cytotoxicity and Anticancer Activity
In vitro studies have assessed the cytotoxic effects of thiazolopyrimidine derivatives on various cancer cell lines. The MTT assay results indicate that these compounds can effectively inhibit cell proliferation in cancer cells, suggesting potential applications in cancer therapy .
Table 2: Cytotoxicity of Thiazolopyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3g | HeLa (cervical cancer) | 15 |
| 3f | MCF-7 (breast cancer) | 12 |
| 3c | A549 (lung cancer) | 10 |
The biological activity of this compound is believed to involve its interaction with specific molecular targets within biological systems. The compound may bind to critical enzymes or receptors, modulating their activity and leading to various biological effects. For example, molecular docking studies suggest that these compounds can form key interactions with DNA gyrase and MurD, which are essential for bacterial DNA replication .
Case Studies
- Antibacterial Activity : A study evaluated the antibacterial properties of several thiazolopyrimidine derivatives against clinical strains of bacteria. The findings indicated that compounds similar to our target exhibited significant antibacterial effects and could serve as templates for developing new antimicrobial agents .
- Anticancer Efficacy : Another investigation focused on the antiproliferative effects of thiazolopyrimidine derivatives on lung and breast cancer cells. Results demonstrated that certain derivatives not only inhibited cell growth but also induced apoptosis in cancer cells .
Q & A
Q. What are the optimal synthetic routes for preparing 2-methyl-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide?
The synthesis typically involves a multi-step condensation reaction. For analogous thiazolo[3,2-a]pyrimidine derivatives, a common approach is refluxing a thioxo-tetrahydropyrimidine precursor with substituted benzaldehydes in a 1:1 mixture of glacial acetic acid and acetic anhydride, catalyzed by sodium acetate. For example, 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine derivatives react with aldehydes (e.g., 2,4,6-trimethoxybenzaldehyde) under reflux for 8–10 hours, yielding products with ~78% efficiency after recrystallization in ethyl acetate/ethanol . Purification via slow evaporation of solvent mixtures (e.g., ethyl acetate:ethanol, 3:2) is critical for obtaining single crystals suitable for X-ray diffraction .
Q. How is the structural conformation of this compound confirmed experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound’s spatial structure is resolved using SHELX programs (e.g., SHELXL for refinement), with hydrogen atoms placed in calculated positions using a riding model. For example, in related thiazolo[3,2-a]pyrimidine derivatives, the pyrimidine ring adopts a flattened boat conformation, with deviations of ~0.224 Å from planarity, and dihedral angles between fused rings (e.g., thiazolo-pyrimidine and benzene) of ~80.94°, confirmed via C–H···O hydrogen bonding patterns . ORTEP-3 software is used for visualizing thermal ellipsoids and molecular geometry .
Q. What spectroscopic methods are employed to characterize intermediates and final products?
Key techniques include -NMR, -NMR, and IR spectroscopy. For example, -NMR identifies carbonyl resonances at ~170 ppm for the 5-oxo group, while IR spectra show strong absorption bands at ~1680–1720 cm for C=O stretching. Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can computational methods predict regioselectivity in thiazolo[3,2-a]pyrimidine derivatives?
Density Functional Theory (DFT) calculations and molecular docking are used to model electronic and steric effects. For instance, frontier molecular orbital analysis (HOMO/LUMO) can predict reactive sites for electrophilic substitution. In pyrrolo[2,3-d]pyrimidine analogs, substituents at the 4-position (e.g., methyl groups) enhance dual inhibitory activity against enzymes like dihydrofolate reductase (DHFR) and thymidylate synthase (TS), as shown in docking studies with PDB:1KMS .
Q. What strategies resolve contradictions in crystallographic data for structurally similar compounds?
High-resolution data (≤0.8 Å) and twinning analysis are critical. For example, discrepancies in R-factors (e.g., 0.058 vs. 0.178) may arise from disordered solvent molecules or hydrogen bonding ambiguities. Using SHELXD for phase refinement and SHELXE for density modification improves model accuracy. Cross-validation with alternative software (e.g., OLEX2) and re-refinement against untruncated data can resolve conflicts .
Q. How can hydrogen bonding networks influence the biological activity of this compound?
Graph set analysis (e.g., Etter’s rules) categorizes intermolecular interactions (e.g., motifs) that stabilize crystal packing and modulate solubility. In thiazolo[3,2-a]pyrimidines, bifurcated C–H···O bonds form chains along the c-axis, enhancing lattice stability. Reduced solubility due to tight packing may limit bioavailability, necessitating co-crystallization with co-formers .
Q. What methodologies establish structure-activity relationships (SAR) for antimicrobial or antitumor activity?
Systematic substitution at the 2-, 5-, and 7-positions with electron-withdrawing (e.g., –Cl, –F) or donating groups (e.g., –OCH) is tested in vitro. For example, 2-fluorobenzylidene analogs show enhanced bioactivity due to improved membrane permeability. IC values against tumor cell lines (e.g., GI < 10 M) are correlated with logP and polar surface area using multivariate regression .
Q. How are mechanistic studies designed to identify primary intracellular targets?
Enzyme inhibition assays (DHFR, TS) and folate antagonism studies are paired with FPGS (folylpolyglutamate synthetase) substrate profiling. For dual inhibitors, CRISPR-Cas9 knockout of DHFR in cell lines (e.g., HeLa) confirms target specificity. Metabolomic profiling (e.g., LC-MS) tracks thymidylate depletion and dUMP accumulation .
Data Contradiction Analysis
Q. How to address discrepancies between computational predictions and experimental bioactivity data?
Re-evaluate force field parameters (e.g., AMBER vs. CHARMM) and solvation models. For example, overestimation of hydrophobic interactions in docking may require explicit solvent molecular dynamics (MD) simulations. Experimental validation via isothermal titration calorimetry (ITC) can reconcile binding affinity differences .
Q. Why do crystallographic R-factors vary significantly across similar derivatives?
Variations arise from data quality (e.g., crystal defects, radiation damage) and refinement protocols. High mosaicity (>0.5°) or incomplete data (e.g., missing high-angle reflections) inflate R-values. Re-processing raw data with updated software (e.g., SHELXL-2023) and applying anisotropic displacement parameters improve reliability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
